Cell Viability Improvement Over AH2-15c
AH2-14c demonstrates a 22.6-fold improvement in cellular potency compared to its active parent, AH2-15c. While AH2-15c shows potent biochemical inhibition of ALKBH2 (FP assay IC50 = 0.031 ± 0.001 μM), its carboxyl group severely limits cell entry, resulting in a weak anti-viability effect in U87 GBM cells (IC50 = 103 μM) . In contrast, AH2-14c, the ethyl ester prodrug, achieves an IC50 of 4.56 μM in the same U87 cell viability assay, confirming that prodrug modification is essential for cellular target engagement .
| Evidence Dimension | Cellular anti-viability activity |
|---|---|
| Target Compound Data | IC50 = 4.56 μM (AH2-14c) |
| Comparator Or Baseline | AH2-15c (IC50 = 103 μM) |
| Quantified Difference | 22.6-fold improvement |
| Conditions | U87 glioblastoma cell line; cell viability assay |
Why This Matters
This directly addresses the key limitation of the parent compound and justifies the procurement of AH2-14c for any cell-based ALKBH2 study.
